
3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
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Overview
Description
3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is a heterocyclic compound with significant importance in organic chemistry. This compound is characterized by a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of keto groups at positions 2 and 6, along with a carboxylic acid group at position 4, makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid can be achieved through several methods. One common approach involves the condensation of ethyl acetoacetate with urea under acidic conditions, followed by cyclization and subsequent oxidation . Another method includes the reaction of oxazine with propanolamine in a sealed vial at elevated temperatures, followed by oxidation with selenium dioxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, altering the compound’s reactivity and properties.
Substitution: The presence of reactive sites allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Selenium dioxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Various nucleophiles, including amines and hydrazines, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include aldehyde derivatives, hydroxylated compounds, and substituted pyrimidine derivatives. These products have diverse applications in organic synthesis and medicinal chemistry.
Scientific Research Applications
3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The presence of keto and carboxylic acid groups allows it to form hydrogen bonds and interact with active sites of enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
- 3-(3-Hydroxypropyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxaldehyde
- 6-Methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydropyrimidine-4-carboxylic acid
Uniqueness
3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is unique due to its specific substitution pattern and functional groups, which confer distinct reactivity and properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in organic synthesis and medicinal chemistry.
Properties
CAS No. |
705-36-2 |
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Molecular Formula |
C6H6N2O4 |
Molecular Weight |
170.12 g/mol |
IUPAC Name |
3-methyl-2,6-dioxopyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C6H6N2O4/c1-8-3(5(10)11)2-4(9)7-6(8)12/h2H,1H3,(H,10,11)(H,7,9,12) |
InChI Key |
HRHMKAOOSCBQKD-UHFFFAOYSA-N |
SMILES |
CN1C(=CC(=O)NC1=O)C(=O)O |
Canonical SMILES |
CN1C(=CC(=O)NC1=O)C(=O)O |
Synonyms |
1-(methyl)orotic acid 1-methylorotic acid |
Origin of Product |
United States |
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